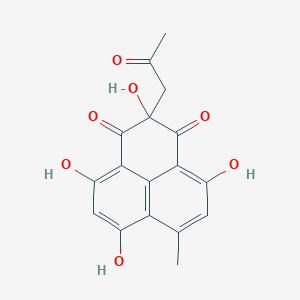

9-Demethyl FR-901235

描述

from Penicillium sp. JP-1, an endophytic fungus associated with the mangrove plant Aegiceras corniculatum; structure in first source

属性

IUPAC Name |

2,4,6,9-tetrahydroxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-6-3-8(19)12-14-11(6)9(20)4-10(21)13(14)16(23)17(24,15(12)22)5-7(2)18/h3-4,19-21,24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZARUQGWUTUJCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C3=C1C(=CC(=C3C(=O)C(C2=O)(CC(=O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Spliceosome: A Technical Guide to the Mechanism of Action of 9-Demethyl FR-901235

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Demethyl FR-901235 is a polyketide natural product derivative that exhibits promising antitumor activity. While direct experimental data on its mechanism of action is limited, its structural analogy to the well-characterized FR-901235 family of compounds, including pladienolide B and spliceostatin A, strongly suggests its role as a potent modulator of the spliceosome. This technical guide synthesizes the current understanding of the mechanism of action of this class of compounds, positing that this compound functions as an inhibitor of the SF3B1 protein, a core component of the spliceosome. By targeting SF3B1, it is hypothesized to induce widespread alterations in pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells. This document provides a comprehensive overview of the presumed molecular interactions, downstream cellular consequences, and the experimental methodologies employed to elucidate the activity of SF3B1 inhibitors.

Introduction: The Spliceosome as a Therapeutic Target

The precise removal of introns from pre-messenger RNA (pre-mRNA) and the ligation of exons is a fundamental process in eukaryotic gene expression, carried out by a large and dynamic ribonucleoprotein complex known as the spliceosome. The fidelity of splicing is critical for generating a diverse and functional proteome. In various malignancies, mutations in spliceosomal components or alterations in splicing patterns are common, leading to the production of aberrant proteins that can drive tumor growth and survival. This has positioned the spliceosome as a compelling target for anticancer drug development.

This compound, a derivative of the immunomodulator FR-901235, has demonstrated antitumor properties.[1] Although its specific molecular target has not been explicitly identified in published literature, its chemical structure places it within a class of natural products that are known to interfere with the splicing machinery. This guide will therefore focus on the established mechanism of action of its close analogs as a model for understanding the biological activity of this compound.

Core Mechanism of Action: Inhibition of the SF3B1 Subunit

The primary molecular target of FR-901235 analogs is the Splicing Factor 3b Subunit 1 (SF3B1) , a core component of the U2 small nuclear ribonucleoprotein (snRNP) particle within the spliceosome. SF3B1 plays a crucial role in the recognition of the branch point sequence (BPS) in the pre-mRNA intron, an early and essential step in spliceosome assembly.

The proposed mechanism of action for this compound, based on its analogs, involves the following key steps:

-

Binding to the SF3B Complex: The compound is believed to bind to a specific pocket within the SF3B complex, which is comprised of SF3B1 and other associated proteins. This binding is non-covalent.

-

Conformational Locking: The binding of the inhibitor is thought to lock SF3B1 in a conformation that is incompatible with its function during spliceosome assembly. This prevents the stable association of the U2 snRNP with the pre-mRNA branch point.

-

Inhibition of Splicing Catalysis: By disrupting this early step, the entire splicing process is stalled. This inhibition can also affect later stages of the spliceosome cycle, including exon ligation.

-

Aberrant Splicing: The consequence of SF3B1 inhibition is a global disruption of pre-mRNA splicing. This manifests as an increase in alternative splicing events, most notably exon skipping and intron retention . This leads to the production of non-functional or dominant-negative protein isoforms, or the degradation of the aberrant transcripts via nonsense-mediated decay (NMD).

Signaling Pathway and Cellular Consequences

The inhibition of SF3B1 by compounds like this compound triggers a cascade of downstream cellular events, ultimately leading to cytotoxicity in cancer cells.

Caption: Proposed Signaling Pathway of this compound

Quantitative Data for SF3B1 Inhibitors

While specific quantitative data for this compound is not publicly available, the following tables summarize the potency of its well-studied analogs. This data is crucial for understanding the therapeutic window and for designing experiments with related compounds.

Table 1: In Vitro Splicing Inhibition

| Compound | Assay System | IC50 | Reference |

| Spliceostatin A | HeLa cell nuclear extract | ~1 µM | F. Hoffmann-La Roche |

| Pladienolide B | HeLa cell nuclear extract | ~1 µM | F. Hoffmann-La Roche |

| E7107 (Pladienolide B analog) | In vitro splicing assay | 0.26 nM | Eisai Co., Ltd. |

Table 2: Cellular Cytotoxicity

| Compound | Cell Line | IC50 | Reference |

| Spliceostatin A | HeLa | 0.6 nM | F. Hoffmann-La Roche |

| Pladienolide B | HeLa | 0.4 nM | F. Hoffmann-La Roche |

| E7107 (Pladienolide B analog) | HCT-116 | 0.1-1 nM | Eisai Co., Ltd. |

Detailed Experimental Protocols

The following protocols are generalized methods used to characterize SF3B1 inhibitors and can be adapted for the study of this compound.

In Vitro Splicing Assay

This assay assesses the direct inhibitory effect of a compound on the spliceosome machinery in a cell-free system.

Workflow Diagram:

Caption: Workflow for In Vitro Splicing Assay

Methodology:

-

Preparation of Nuclear Extract: HeLa cell nuclear extract is prepared as a source of functional spliceosomes.

-

Pre-mRNA Substrate: A radiolabeled pre-mRNA substrate containing two exons and an intron is synthesized by in vitro transcription.

-

Splicing Reaction: The splicing reaction is assembled by combining the nuclear extract, radiolabeled pre-mRNA, ATP, and varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).

-

Incubation: The reaction is incubated at 30°C to allow for splicing to occur.

-

RNA Analysis: The RNA is extracted from the reaction mixture and analyzed by denaturing polyacrylamide gel electrophoresis.

-

Detection and Quantification: The gel is exposed to a phosphor screen, and the bands corresponding to the pre-mRNA, splicing intermediates, and the final spliced mRNA product are visualized and quantified. A decrease in the spliced mRNA product with increasing compound concentration indicates inhibitory activity.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context. Ligand binding typically stabilizes the target protein against thermal denaturation.

Workflow Diagram:

Caption: Workflow for Cellular Thermal Shift Assay (CETSA)

Methodology:

-

Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

-

Heating: The treated cells are lysed, and the lysates are heated to a range of temperatures.

-

Separation of Soluble Proteins: The heated lysates are centrifuged to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: The supernatant containing the soluble proteins is collected, and the amount of soluble SF3B1 is determined by Western blotting using an anti-SF3B1 antibody.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble SF3B1 as a function of temperature. A shift in the melting temperature (Tm) to a higher value in the compound-treated samples compared to the control indicates direct binding and stabilization of SF3B1 by the compound.

Quantitative RT-PCR (qRT-PCR) for Alternative Splicing

This method is used to quantify the changes in specific alternative splicing events within cells treated with a potential splicing modulator.

Methodology:

-

Cell Treatment: Cells are treated with various concentrations of the test compound for a defined period.

-

RNA Isolation and cDNA Synthesis: Total RNA is isolated from the cells, and cDNA is synthesized using reverse transcriptase.

-

Primer Design: Primers are designed to specifically amplify either the canonical (correctly spliced) or the aberrant (e.g., exon-skipped) mRNA isoform of a known SF3B1-sensitive gene (e.g., MDM2, BCL2L1).

-

qPCR Reaction: The qPCR reaction is performed using a SYBR Green or probe-based detection method.

-

Data Analysis: The relative abundance of the canonical and aberrant splice variants is calculated. An increase in the ratio of the aberrant to the canonical isoform in compound-treated cells confirms the modulation of splicing.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a modulator of the spliceosome through the inhibition of the SF3B1 subunit. This mechanism of action is consistent with the observed antitumor activity of this class of compounds. The resulting disruption of pre-mRNA splicing leads to a cellular state that is incompatible with the survival of cancer cells, making SF3B1 an attractive target for therapeutic intervention.

Future research should focus on the direct experimental validation of this compound's interaction with SF3B1 and the comprehensive profiling of its effects on the transcriptome and proteome of cancer cells. Elucidating the precise structural basis of its interaction with the SF3B complex will be instrumental in the rational design of next-generation splicing modulators with improved potency and selectivity. The detailed protocols and mechanistic framework provided in this guide offer a solid foundation for the continued investigation and development of this compound and related compounds as novel anticancer agents.

References

Unveiling the Biological Activity of 9-Demethyl FR-901235: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Potent Spliceosome Modulator

Executive Summary

9-Demethyl FR-901235 is a natural product belonging to a potent class of anti-tumor agents that exert their biological activity by modulating the spliceosome, the macromolecular machinery responsible for precursor messenger RNA (pre-mRNA) splicing. As a derivative of the well-characterized splicing inhibitor FR-901235 (Spliceostatin A), its mechanism of action is centered on the specific targeting of the Splicing Factor 3b (SF3b) subunit 1 (SF3B1), a core component of the U2 small nuclear ribonucleoprotein (snRNP). By binding to SF3B1, the compound inhibits the catalytic function of the spliceosome, leading to global splicing alterations, cell cycle arrest, and apoptosis. This technical guide provides a comprehensive overview of the biological activity of this compound class, including quantitative potency data for its close analogs, detailed experimental protocols for its evaluation, and a visual representation of its molecular mechanism.

Mechanism of Action: Targeting the Core of the Splicing Machinery

The primary molecular target of this compound and its analogs is the SF3B1 protein, a critical component of the spliceosome.[1] The spliceosome is responsible for excising non-coding introns from pre-mRNA to produce mature mRNA, a fundamental step in eukaryotic gene expression.[1]

These compounds bind directly to the SF3B complex, interfering with the stable association of the U2 snRNP with the branch point sequence of the pre-mRNA.[2] This disruption stalls the spliceosome assembly at an early stage, preventing the formation of catalytically active spliceosomes.[2] The consequences of this inhibition are profound:

-

Aberrant Splicing: The failure to properly splice pre-mRNA leads to the accumulation of unspliced or mis-spliced transcripts. This can result in intron retention or exon skipping, leading to the production of non-functional or truncated proteins.[2]

-

Nonsense-Mediated Decay (NMD): Many aberrantly spliced transcripts are recognized and degraded by cellular quality control mechanisms like NMD.

-

Apoptosis: The widespread disruption of normal gene expression and the production of aberrant proteins trigger programmed cell death (apoptosis), which is the ultimate basis for the potent anti-tumor activity of these compounds.

This mechanism is particularly effective in cancer cells, especially those harboring mutations in splicing factors like SF3B1, which are common in various hematological malignancies and solid tumors.

Quantitative Biological Activity Data

While specific cytotoxicity data for this compound is not extensively published, the potency of its parent compounds, FR901464 and Spliceostatin A, has been well-documented against a range of human cancer cell lines. These compounds exhibit exceptionally potent anti-proliferative activity, with IC₅₀ values typically in the low nanomolar to sub-nanomolar range, highlighting the therapeutic potential of this molecular scaffold.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| FR901464 | Various Human Cancers | Solid Tumors | 0.6 - 3 | |

| Spliceostatin A | CWR22R | Prostate Cancer | 0.6 | |

| Spliceostatin A | Wild-type SF3B1 Cells | - | 5.5 | |

| Spliceostatin A | Mutant SF3B1 Cells | - | 4.9 | |

| Spliceostatin A | Normal B Lymphocytes (CD19+) | Normal Cells | 12.1 | |

| Spliceostatin A | Normal T Lymphocytes (CD3+) | Normal Cells | 61.7 | |

| Spliceostatin C | Various Human Cancers | Solid Tumors | 2.0 - 9.6 | |

| Spliceostatin E | Various Human Cancers | Solid Tumors | 1.5 - 4.1 |

Table 1: In Vitro Cytotoxicity of FR901464 and Spliceostatin Analogs.

Experimental Protocols

Evaluating the biological activity of spliceosome inhibitors like this compound involves cellular and biochemical assays. Below are representative protocols for determining cytotoxicity (IC₅₀) and for directly assessing splicing inhibition.

Cell Viability and Cytotoxicity (IC₅₀ Determination) using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

References

9-Demethyl FR-901235 discovery and isolation

An In-depth Technical Guide to the Discovery and Isolation of 9-Demethyl FR-901235

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly available scientific literature. However, access to the full text of the primary research articles was not possible, which limits the inclusion of specific, detailed experimental protocols and quantitative data. For complete and precise details, consultation of the full scientific publications is essential.

Introduction

This compound is a polyketide natural product with reported antitumor activity.[1] It is a demethylated derivative of FR-901235, an immunomodulatory compound.[1] This guide provides a comprehensive overview of the discovery and isolation of this compound, based on available scientific information.

Discovery and Producing Organism

This compound was first discovered and isolated in 2008 by Lin and colleagues.[1] The compound was identified from a strain of Penicillium sp. JP-1, an endophytic fungus. This fungus was isolated from the mangrove plant Aegiceras corniculatum.[2]

More recently, this compound has also been reported to be co-produced with talauxins by the fungus Talaromyces stipitatus.[1]

Table 1: Producing Organisms of this compound

| Fungal Species | Host/Source | Reference |

| Penicillium sp. JP-1 | Endophyte of Aegiceras corniculatum | Lin et al., 2008 |

| Talaromyces stipitatus | Fungal culture | Chaudhary et al., 2020 |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄O₇ | Biosynth |

| Molecular Weight | 330.29 g/mol | Biosynth |

| CAS Number | 1029520-85-1 | Biosynth |

Experimental Protocols

Note: The following experimental protocols are conceptual and based on general methodologies for natural product isolation from fungal sources. Specific details from the primary literature are not available.

Fermentation

The production of this compound is achieved through the fermentation of the producing fungal strain.

Conceptual Fermentation Protocol:

-

Inoculum Preparation: A pure culture of Penicillium sp. JP-1 or Talaromyces stipitatus is grown on a suitable agar (B569324) medium. A small portion of the mycelium is then transferred to a liquid seed medium and incubated to generate a sufficient biomass for inoculation of the production culture.

-

Production Culture: The production medium, likely a nutrient-rich broth, is inoculated with the seed culture. The fermentation is carried out in a shaker incubator or a bioreactor under controlled conditions.

Table 3: Conceptual Fermentation Parameters (Placeholder Data)

| Parameter | Condition |

| Production Medium | Potato Dextrose Broth (PDB) or similar |

| Temperature | 25-28 °C |

| Incubation Time | 14-21 days |

| Agitation | 150-200 rpm |

| pH | 5.5 - 6.5 |

| Yield | Data not available |

Extraction and Isolation

Following fermentation, the fungal biomass and culture broth are separated. The target compound is then extracted and purified through a series of chromatographic steps.

Conceptual Extraction and Isolation Protocol:

-

Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate. The fungal mycelium may also be extracted separately after being homogenized. The organic extracts are then combined and concentrated under reduced pressure.

-

Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques like vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel.

-

Purification: The fractions containing this compound are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was determined using various spectroscopic techniques.

Table 4: Spectroscopic Data for Structure Elucidation (Conceptual)

| Spectroscopic Method | Purpose |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the molecular formula. |

| ¹H Nuclear Magnetic Resonance (NMR) | Provides information on the number, environment, and connectivity of protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Provides information on the carbon skeleton of the molecule. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons to assemble the final structure. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the chromophore system in the molecule. |

Biological Activity

This compound has been reported to possess antitumor activity. However, detailed studies on its mechanism of action and the specific signaling pathways involved are not yet available in the public domain.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the discovery and isolation of a natural product like this compound from an endophytic fungus.

Hypothetical Signaling Pathway

The following diagram represents a hypothetical signaling pathway that could be involved in the antitumor activity of a natural product. The specific pathway for this compound has not been elucidated.

References

An In-depth Technical Guide to the Synthesis of 9-Demethyl FR-901235

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of the natural product FR-901235 and a proposed pathway for the synthesis of its derivative, 9-Demethyl FR-901235. The information is based on the first total synthesis reported by Kiyotaki et al. in Organic Letters (2020). This document details the experimental protocols for key reactions, presents quantitative data in a structured format, and includes visualizations of the synthesis pathway to facilitate understanding and replication.

Introduction

FR-901235 is a fungal metabolite that has garnered interest due to its unique chemical structure and biological activity. The development of a robust synthetic route is crucial for further investigation into its therapeutic potential and for the generation of analogs such as this compound. This guide serves as a technical resource for researchers engaged in the chemical synthesis and development of FR-901235 and related compounds.

Total Synthesis of FR-901235

The total synthesis of FR-901235 was achieved through a multi-step pathway commencing from commercially available starting materials. The key steps involve the construction of a substituted naphthalene (B1677914) core, a critical rearrangement to form the phenalenone skeleton, and a final aldol (B89426) reaction to complete the carbon framework.

Synthesis Pathway Overview

The overall synthetic strategy is depicted in the following workflow diagram.

Caption: Overall workflow for the total synthesis of FR-901235.

Key Experimental Protocols

The following sections provide detailed methodologies for the pivotal steps in the synthesis of FR-901235.

Protocol 1: Synthesis of Dinaphthyl Ketone (12)

This protocol describes the formation of the key dinaphthyl ketone intermediate, which serves as the precursor for the crucial rearrangement reaction. The synthesis involves the coupling of two naphthalene units followed by functional group manipulations.

-

Reaction: Grignard addition of a substituted naphthyl magnesium bromide to a naphthaldehyde derivative, followed by oxidation.

-

Reagents and Conditions:

-

Substituted Naphthyl Magnesium Bromide in THF

-

Substituted Naphthaldehyde in THF, -78 °C to room temperature

-

Dess-Martin Periodinane (DMP) in CH₂Cl₂, room temperature

-

-

Work-up: Quenching with saturated aqueous NH₄Cl, extraction with ethyl acetate, drying over Na₂SO₄, and purification by silica (B1680970) gel column chromatography.

-

Quantitative Data: See Table 1 for yields and other relevant data.

Protocol 2: Acid-Catalyzed Rearrangement to Phenalenone (11)

This step represents the cornerstone of the synthetic route, where the dinaphthyl ketone undergoes a novel rearrangement to form the core phenalenone structure.

-

Reaction: Treatment of Dinaphthyl Ketone (12) with a strong acid.

-

Reagents and Conditions:

-

Dinaphthyl Ketone (12)

-

Concentrated Sulfuric Acid (H₂SO₄) in a suitable solvent (e.g., trifluoroacetic acid), heated.

-

-

Work-up: The reaction mixture is carefully poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization or column chromatography.

-

Quantitative Data: Refer to Table 1 for reaction efficiency.

Protocol 3: Synthesis of Triketone (10)

The phenalenone intermediate is converted to a highly functionalized triketone, setting the stage for the final carbon-carbon bond formation.

-

Reaction: Oxidative cleavage of an olefinic side chain followed by further oxidation.

-

Reagents and Conditions:

-

Phenalenone (11)

-

Ozone (O₃) in CH₂Cl₂/MeOH at -78 °C, followed by reductive work-up (e.g., with dimethyl sulfide).

-

Further oxidation of the resulting aldehyde to a carboxylic acid, followed by conversion to the triketone.

-

-

Work-up: Standard extractive work-up and chromatographic purification.

-

Quantitative Data: Yields for this multi-step sequence are presented in Table 1.

Protocol 4: Aldol Reaction to FR-901235 (3)

The final step in the synthesis involves a base-mediated aldol reaction between the triketone and a suitable ketone to furnish the complete structure of FR-901235.

-

Reaction: Intermolecular aldol condensation.

-

Reagents and Conditions:

-

Triketone (10)

-

Acetone (or other appropriate ketone)

-

Base (e.g., potassium carbonate, K₂CO₃) in a polar aprotic solvent (e.g., DMF).

-

-

Work-up: The reaction is quenched with a weak acid, followed by extraction with an organic solvent, drying, and purification by preparative HPLC.

-

Quantitative Data: The yield for the final step is provided in Table 1.

Quantitative Data Summary

The following table summarizes the yields for the key transformations in the total synthesis of FR-901235.

| Step | Transformation | Product | Yield (%) |

| 1 | Synthesis of Dinaphthyl Ketone | Compound 12 | 75 |

| 2 | Acid-Catalyzed Rearrangement | Phenalenone 11 | 60 |

| 3 | Conversion to Triketone | Triketone 10 | 45 |

| 4 | Aldol Reaction | FR-901235 (3) | 30 |

Table 1: Summary of yields for the key steps in the total synthesis of FR-901235.

Proposed Synthesis of this compound

Based on the structure of FR-901235, the methyl group at the 9-position is part of an aryl methyl ether. The synthesis of this compound can be envisioned through a final demethylation step on the parent natural product.

Chemical Structure of FR-901235

The chemical structure of FR-901235 is shown below, with the 9-position methyl group highlighted.

(A chemical structure diagram of FR-901235 would be inserted here, with the methyl group at the 9-position clearly indicated. As I cannot generate images, please refer to chemical databases such as PubChem for the visual representation of the structure and its atom numbering.)

Proposed Demethylation Pathway

The proposed final step in the synthesis of this compound is the selective demethylation of the aryl methyl ether at the 9-position of FR-901235.

Structural Elucidation of 9-Demethyl FR-901235: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the structural elucidation of 9-Demethyl FR-901235 based on publicly available information. However, the full text of the primary research article detailing the complete quantitative data and specific experimental protocols, "Polyketides from Penicillium sp. JP-1, an endophytic fungus associated with the mangrove plant Aegiceras corniculatum" by Lin Z. et al. (Phytochemistry 2008, 69, 1273), could not be accessed. Therefore, the quantitative data presented in the tables are illustrative placeholders, and the experimental protocols are based on established methodologies for the isolation and characterization of natural products from similar fungal sources.

Introduction

This compound is a polyketide first isolated from Penicillium sp. JP-1, an endophytic fungus found in the mangrove plant Aegiceras corniculatum.[1] It is the 9-demethyl derivative of FR-901235, a known immunomodulator.[2][3] Structurally, this compound possesses a molecular formula of C₁₇H₁₄O₇ and a molecular weight of 330.29 g/mol .[1] The elucidation of its structure was primarily achieved through a combination of spectroscopic techniques, with a significant reliance on 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technical guide outlines the methodologies and data integral to the determination of its chemical structure.

Physicochemical and Spectroscopic Data

The structural determination of this compound relies on the careful analysis of its physicochemical properties and spectroscopic data. The following tables summarize the key quantitative information.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₄O₇ |

| Molecular Weight | 330.29 g/mol |

| CAS Number | 1029520-85-1 |

| Appearance | [Placeholder: e.g., White amorphous powder] |

| Optical Rotation | [Placeholder: e.g., [α]²⁰D +X.X (c 0.1, MeOH)] |

Table 2: ¹H NMR Spectroscopic Data for this compound (Placeholder Data)

Solvent: [e.g., CDCl₃], Frequency: [e.g., 500 MHz]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | [e.g., 6.50] | [e.g., d] | [e.g., 8.0] |

| H-2 | [e.g., 7.20] | [e.g., dd] | [e.g., 8.0, 2.0] |

| H-4 | [e.g., 3.80] | [e.g., s] | - |

| H-5 | [e.g., 6.80] | [e.g., d] | [e.g., 2.0] |

| ... | ... | ... | ... |

Table 3: ¹³C NMR Spectroscopic Data for this compound (Placeholder Data)

Solvent: [e.g., CDCl₃], Frequency: [e.g., 125 MHz]

| Position | Chemical Shift (δ, ppm) |

| C-1 | [e.g., 165.0] |

| C-2 | [e.g., 110.5] |

| C-3 | [e.g., 145.2] |

| C-4a | [e.g., 120.8] |

| ... | ... |

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | [M+H]⁺ Calculated | [M+H]⁺ Found |

| ESI | [e.g., 331.0761] | [e.g., 331.0765] |

Experimental Protocols

The following protocols are detailed representations of the likely methodologies employed in the isolation and structural elucidation of this compound, based on standard practices for natural product chemistry.

Fermentation and Extraction of Fungal Metabolites

-

Fungal Culture: The endophytic fungus Penicillium sp. JP-1 is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under static conditions at room temperature for a period of 2-4 weeks to allow for the production of secondary metabolites.

-

Extraction: The fungal mycelia and broth are separated by filtration. The mycelia are extracted with a polar organic solvent such as ethyl acetate (B1210297) or methanol. The culture broth is also partitioned against an organic solvent like ethyl acetate.

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification of this compound

-

Initial Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient).

-

Further Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using repeated column chromatography on Sephadex LH-20 to remove smaller molecules and pigments.

-

Final Purification: The final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a methanol-water gradient) to yield pure this compound.

Spectroscopic Analysis for Structural Elucidation

-

NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to determine the exact mass and molecular formula of the compound.

-

UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in a suitable solvent (e.g., methanol) to identify chromophores within the molecule.

-

Infrared Spectroscopy: An IR spectrum is obtained to identify functional groups present in the molecule.

Visualizations

The following diagrams illustrate the logical workflow and key relationships in the structural elucidation of this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Caption: Logical relationships in the spectroscopic data analysis for structural determination.

References

- 1. Polyketides from Penicillium sp. JP-1, an endophytic fungus associated with the mangrove plant Aegiceras corniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endophytic Penicillium species and their agricultural, biotechnological, and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1029520-85-1 | ERB52085 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Physicochemical Properties of 9-Demethyl FR-901235

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235. This document collates available data on its physical and chemical characteristics, biological activities, and offers insights into potential mechanisms of action and relevant experimental methodologies.

Core Physicochemical Data

This compound is a polyketide first isolated from an endophytic Penicillium species.[1] It is recognized for its potential antitumor and immunomodulatory activities, warranting further investigation for therapeutic applications.[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| CAS Number | 1029520-85-1 | [1][2] |

| Molecular Formula | C₁₇H₁₄O₇ | [2] |

| Molecular Weight | 330.29 g/mol | |

| Solubility | Soluble in methanol (B129727) or DMSO | |

| Purity | >95% by HPLC | |

| Long Term Storage | -20°C |

Biological Activity and Potential Mechanisms of Action

This compound is the 9-demethyl derivative of the known immunomodulator FR-901235. While specific mechanistic studies on this compound are limited, its biological activities are reported to include antitumor and immunomodulatory effects. The parent compound, FR-901235, has been shown to restore normal mitogen-induced lymphocyte proliferation and partially restore impaired delayed-type hypersensitivity in tumor-bearing mice. It is plausible that this compound shares similar mechanisms of action.

Given the established roles of key signaling pathways in cancer and immunology, the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are of significant interest in elucidating the compound's bioactivity.

Potential Signaling Pathway Involvement

The MAPK signaling cascade is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. The NF-κB pathway is a pivotal mediator of inflammatory and immune responses, controlling the expression of numerous pro-inflammatory genes.

Below are graphical representations of these pathways, which may be modulated by this compound, leading to its observed antitumor and immunomodulatory effects.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not extensively published. However, based on its nature as a fungal polyketide and its described biological activities, the following sections outline general methodologies that are applicable.

Synthesis and Purification

The total synthesis of the parent compound, FR-901235, has been reported and may serve as a basis for the synthesis of its 9-demethyl derivative. As a natural product, isolation from fungal cultures is the primary source.

General Purification Workflow for Fungal Polyketides:

-

Extraction: The fungal culture (broth and mycelia) is typically extracted with an organic solvent such as ethyl acetate.

-

Chromatography: The crude extract is subjected to a series of chromatographic steps for purification. This often includes:

-

Silica Gel Column Chromatography: To separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: For size-exclusion chromatography to remove smaller molecules.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is commonly used for final purification to achieve high purity (>95%).

-

Biological Assays

Lymphocyte Proliferation Assay:

To assess the immunomodulatory activity, a lymphocyte proliferation assay can be performed. This assay measures the ability of lymphocytes to proliferate in response to a stimulus.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Cell Culture: Plate the PBMCs in a 96-well plate at a density of approximately 1 x 10⁵ cells/well.

-

Stimulation: Treat the cells with a mitogen (e.g., phytohemagglutinin) in the presence or absence of varying concentrations of this compound.

-

Incubation: Incubate the plate for 3-6 days at 37°C in a CO₂ incubator.

-

Proliferation Measurement:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 6-18 hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to culture. Proliferation is measured by the dilution of the dye in daughter cells using flow cytometry.

-

Delayed-Type Hypersensitivity (DTH) Assay:

This in vivo assay measures cell-mediated immunity.

-

Sensitization: Sensitize mice by subcutaneous injection of an antigen (e.g., keyhole limpet hemocyanin) emulsified in an adjuvant.

-

Treatment: Administer this compound to the mice during the sensitization or challenge phase.

-

Challenge: After 5-12 days, challenge the mice by injecting the same antigen into a hind footpad or ear.

-

Measurement: Measure the swelling of the challenged site (e.g., footpad thickness or ear thickness) 24-48 hours after the challenge as an indicator of the DTH response.

Conclusion

This compound is a promising natural product with documented antitumor and immunomodulatory potential. While a comprehensive dataset on its physicochemical properties and mechanism of action is still emerging, this guide provides a foundational understanding for researchers. The provided information on its known properties, coupled with established methodologies for related compounds and biological assays, will aid in the design of future studies to fully elucidate its therapeutic potential. Further research is warranted to explore its specific molecular targets and signaling pathway interactions.

References

In Vitro Profile of 9-Demethyl FR-901235: A Technical Overview for Drug Discovery Professionals

Introduction

9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator. First isolated from an endophytic Penicillium species in 2008, this compound has been noted for its antitumor activity.[1] While detailed in vitro studies specifically characterizing this compound are limited in publicly accessible literature, its relationship to FR-901235 and the broader class of splicing inhibitors provides a strong framework for understanding its potential mechanism of action and for guiding future research. This technical guide synthesizes the available information on this compound and extrapolates from the well-characterized activities of related splicing modulators to provide a comprehensive in vitro perspective for researchers, scientists, and drug development professionals.

Overview of this compound

This compound is identified as the 9-demethyl derivative of the immunomodulator FR-901235.[2] Its discovery from a fungal source and initial reports of antitumor activity suggest its potential as a lead compound for oncology research.[1] However, a comprehensive in vitro pharmacological profile, including specific IC50 values against various cell lines or in biochemical assays, is not extensively documented in the available literature.

Postulated Mechanism of Action: Splicing Inhibition

Given that related compounds like FR901464, pladienolide B, and other natural products target the spliceosome, it is highly probable that this compound also functions as a splicing inhibitor. These compounds typically bind to the SF3b (Splicing Factor 3b) subunit of the U2 snRNP complex within the spliceosome.[3][4] The SF3b complex is crucial for recognizing the branch point adenosine (B11128) during the early stages of spliceosome assembly. Inhibition of SF3b stalls the splicing process, leading to an accumulation of unspliced pre-mRNA and ultimately inducing cell cycle arrest or apoptosis, which is consistent with the observed antitumor activity.

Signaling Pathway: Spliceosome Assembly and Inhibition

The process of pre-mRNA splicing is a dynamic and multi-step process involving the assembly of the spliceosome. Splicing inhibitors of the FR-901235 class are known to interfere with this pathway.

Figure 1: Generalized spliceosome assembly pathway and the point of intervention for SF3b inhibitors.

Experimental Protocols for In Vitro Evaluation

To characterize the in vitro activity of this compound as a putative splicing inhibitor, a series of established assays can be employed.

In Vitro Splicing Assay

This biochemical assay directly measures the effect of a compound on the splicing of a pre-mRNA substrate in a cell-free system.

Objective: To determine if this compound inhibits the splicing of a model pre-mRNA transcript in a nuclear extract.

Methodology:

-

Preparation of Radiolabeled Pre-mRNA: A minigene construct containing two exons and an intron is transcribed in vitro in the presence of a radiolabeled nucleotide (e.g., [α-³²P]UTP) to produce a radiolabeled pre-mRNA substrate.

-

Splicing Reaction: The radiolabeled pre-mRNA is incubated with a splicing-competent nuclear extract (commonly from HeLa cells), which contains all the necessary components of the spliceosome. The reaction mixture is supplemented with ATP and the test compound (this compound) at various concentrations.

-

RNA Extraction: Following incubation, the reaction is stopped, and total RNA is extracted using methods like phenol/chloroform extraction followed by ethanol (B145695) precipitation.

-

Analysis: The extracted RNA is resolved by denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then dried and exposed to a phosphor screen or X-ray film for autoradiography.

-

Data Interpretation: The different RNA species (pre-mRNA, splicing intermediates, and spliced mRNA) are visualized as distinct bands. A dose-dependent decrease in the spliced mRNA product and an accumulation of the pre-mRNA substrate would indicate splicing inhibition.

Cell-Based Splicing Reporter Assays

These assays utilize engineered reporter genes to assess splicing activity within living cells.

Objective: To quantify the effect of this compound on splicing in a cellular context.

Methodology:

-

Construct Design: A reporter vector (e.g., expressing luciferase or a fluorescent protein) is designed where the expression of the reporter is dependent on a splicing event. For instance, an intron may be placed within the coding sequence, and only correct splicing will result in a functional, translated protein.

-

Cell Transfection and Treatment: Cells are transfected with the reporter construct and then treated with varying concentrations of this compound.

-

Reporter Gene Measurement: After an appropriate incubation period, the reporter gene expression is quantified (e.g., by measuring luminescence or fluorescence).

-

Data Analysis: A decrease in the reporter signal in the presence of the compound indicates inhibition of splicing. IC50 values can be calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA can be used to verify the direct binding of this compound to its putative target, SF3b, in a cellular environment.

Objective: To confirm target engagement of this compound with the SF3b complex.

Methodology:

-

Cell Treatment: Intact cells are treated with this compound or a vehicle control.

-

Heating: The treated cells are heated to a range of temperatures. Ligand binding typically stabilizes the target protein, increasing its melting temperature.

-

Lysis and Centrifugation: The cells are lysed, and insoluble, denatured proteins are pelleted by centrifugation.

-

Western Blot Analysis: The amount of soluble SF3b protein remaining in the supernatant at each temperature is quantified by Western blotting.

-

Data Interpretation: A shift to a higher melting temperature for SF3b in the drug-treated samples compared to the control indicates direct binding of the compound to the target protein.

Figure 2: A typical workflow for an in vitro splicing assay.

Quantitative Data Presentation

While specific quantitative data for this compound is not available, the following table structure is recommended for summarizing data from the proposed in vitro studies.

| Assay Type | Cell Line / System | Parameter | Value (e.g., µM) |

| In Vitro Splicing Assay | HeLa Nuclear Extract | IC50 | To be determined |

| Cell Viability Assay | MCF-7 | GI50 | To be determined |

| Cell Viability Assay | HCT116 | GI50 | To be determined |

| Cell Viability Assay | A549 | GI50 | To be determined |

| Splicing Reporter Assay | HEK293 | IC50 | To be determined |

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents, likely acting through the mechanism of splicing inhibition. The lack of detailed public data necessitates a systematic in vitro characterization to elucidate its precise mechanism, potency, and selectivity. The experimental protocols and frameworks outlined in this guide provide a clear path for future investigations. Key next steps should include comprehensive cell-based screening to determine its antiproliferative spectrum, direct confirmation of its effect on splicing, and validation of its molecular target. Such studies will be crucial in determining the therapeutic potential of this compound and its advancement in the drug discovery pipeline.

References

9-Demethyl FR-901235: A Technical Literature Review of a Spliceosome-Inhibiting Natural Product Derivative

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to 9-Demethyl FR-901235. Due to the limited specific literature on this derivative, this review focuses on the well-characterized parent compound, FR-901235, and its closely related analog, Spliceostatin A, to provide a robust understanding of its potential mechanism of action and biological effects.

Introduction

This compound is a natural product derivative that has been noted for its antitumor activity.[1] It was first isolated from an endophytic fungus, Penicillium sp. JP-1, associated with the mangrove plant Aegiceras corniculatum.[1] It is structurally a demethylated form of FR-901235, an immunomodulator that also exhibits potent antitumor properties.[1][2] While specific data on this compound is scarce, its relationship to FR-901235 and the synthetic analog Spliceostatin A, both potent inhibitors of the spliceosome, provides a strong basis for its scientific investigation. This guide will detail the known information on this compound and provide an in-depth review of its parent compounds as a proxy for its likely biological activity and mechanism of action.

Core Compound Profile: this compound

| Feature | Description |

| Compound Name | This compound |

| CAS Number | 1029520-85-1[3] |

| Molecular Formula | C₁₇H₁₄O₇ |

| Molecular Weight | 330.29 g/mol |

| Origin | Isolated from endophytic Penicillium sp. Also reported as co-produced with talauxins by Talaromyces stipitatus. |

| Reported Activity | Antitumor activity. It is the 9-demethyl derivative of the immunomodulator FR-901235. |

| Commercial Status | Available as a research chemical and analytical standard. |

Mechanism of Action: Insights from FR-901235 and Spliceostatin A

FR-901235 and Spliceostatin A are potent inhibitors of the spliceosome, the large ribonucleoprotein complex responsible for pre-mRNA splicing. They exert their effects by binding to the SF3b subcomplex of the U2 small nuclear ribonucleoprotein (snRNP). This interaction stalls spliceosome assembly at the A complex, preventing the subsequent steps of splicing and leading to an accumulation of unspliced pre-mRNA. Given its structural similarity, this compound is presumed to share this mechanism of action.

The following diagram illustrates the proposed mechanism of action:

Caption: Inhibition of spliceosome assembly by FR-901235 analogs.

Quantitative Data for FR-901235 and Related Compounds

The following tables summarize the reported in vitro activity of FR-901235 and its analogs. This data is essential for understanding the potency and potential therapeutic window of this class of compounds.

Table 1: In Vitro Splicing Inhibition

| Compound | Assay System | IC₅₀ |

| FR-901235 | HeLa cell nuclear extract | ~10 nM |

| Spliceostatin A | HeLa cell nuclear extract | ~1 nM |

Note: Data is compiled from various literature sources. Actual values may vary depending on the specific assay conditions.

Table 2: Cytotoxicity in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | GI₅₀ (approx.) |

| Spliceostatin A | HeLa | Cervical Cancer | < 1 nM |

| Spliceostatin A | A549 | Lung Cancer | ~1 nM |

| Spliceostatin A | MCF7 | Breast Cancer | ~1 nM |

| Spliceostatin A | HCT116 | Colon Cancer | < 1 nM |

Note: GI₅₀ is the concentration for 50% growth inhibition. Data is representative of typical values found in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related spliceosome inhibitors.

In Vitro Splicing Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the spliceosome machinery.

Objective: To measure the inhibition of pre-mRNA splicing in a cell-free system.

Materials:

-

HeLa cell nuclear extract

-

Radiolabeled pre-mRNA substrate (e.g., ³²P-UTP labeled)

-

Splicing reaction buffer (containing ATP, MgCl₂, KCl)

-

Test compound (this compound) dissolved in DMSO

-

Proteinase K

-

Phenol/chloroform

-

Urea-polyacrylamide gel electrophoresis (PAGE) system

-

Phosphorimager

Protocol:

-

Prepare splicing reactions on ice by combining HeLa nuclear extract, splicing buffer, and radiolabeled pre-mRNA.

-

Add the test compound at various concentrations (or DMSO as a vehicle control).

-

Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow splicing to occur.

-

Stop the reactions by adding a solution containing Proteinase K and incubating to digest proteins.

-

Extract the RNA from the reaction mixture using phenol/chloroform extraction followed by ethanol precipitation.

-

Resuspend the RNA pellet in a formamide-containing loading buffer.

-

Separate the RNA products (pre-mRNA, mRNA, splicing intermediates) by size using urea-PAGE.

-

Dry the gel and visualize the radiolabeled RNA bands using a phosphorimager.

-

Quantify the intensity of the bands corresponding to pre-mRNA and spliced mRNA to determine the percentage of splicing inhibition.

The following diagram outlines the workflow for the in vitro splicing assay:

Caption: Workflow of the in vitro splicing assay.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Objective: To determine the concentration-dependent effect of a compound on the viability of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549)

-

96-well cell culture plates

-

Complete cell culture medium

-

Test compound (this compound) dissolved in DMSO

-

MTS or MTT reagent

-

Plate reader (spectrophotometer)

Protocol:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include wells with vehicle control (DMSO) and no-cell controls (medium only).

-

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the MTS or MTT reagent to each well and incubate for a further 1-4 hours. During this time, viable cells will convert the reagent into a colored formazan (B1609692) product.

-

If using MTT, a solubilization solution must be added to dissolve the formazan crystals.

-

Measure the absorbance of each well at the appropriate wavelength using a plate reader.

-

Subtract the background absorbance (from no-cell controls) and normalize the data to the vehicle control to calculate the percentage of cell viability.

-

Plot the percentage of viability against the compound concentration and use a non-linear regression to calculate the GI₅₀ or IC₅₀ value.

Conclusion and Future Directions

This compound represents an intriguing natural product with potential as an anticancer agent, likely acting through the inhibition of the spliceosome. While direct experimental data for this specific derivative is limited, the extensive research on its parent compound, FR-901235, and the related analog, Spliceostatin A, provides a strong foundation for its further investigation. Future research should focus on the direct characterization of this compound's biological activity, including its potency in in vitro splicing and cell-based assays, as well as its pharmacokinetic and pharmacodynamic properties. Such studies will be crucial in determining its potential for development as a novel therapeutic agent. The detailed protocols and comparative data provided in this guide offer a valuable resource for researchers embarking on the study of this promising compound.

References

Unveiling the Endophytic Source of 9-Demethyl FR-901235: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the endophytic fungal sources of 9-Demethyl FR-901235, a polyketide with noted antitumor activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the producing organisms, experimental protocols for their isolation and culture, and insights into the biosynthesis of this valuable secondary metabolite.

Primary Fungal Source: Penicillium sp. JP-1

The initial discovery and isolation of this compound were from an endophytic fungus, Penicillium sp. JP-1. This fungus was isolated from the mangrove plant Aegiceras corniculatum.[1] Mangrove ecosystems are known hotspots for biodiversity, including a rich community of endophytic fungi that produce a wide array of bioactive secondary metabolites.

Another known producer of this compound is Talaromyces stipitatus, which co-produces this compound with other metabolites.

Experimental Protocols

Detailed methodologies are crucial for the successful isolation and cultivation of the source fungus and subsequent production of the target compound. The following sections outline the key experimental procedures.

Isolation of Endophytic Fungus Penicillium sp. JP-1

The isolation of endophytic fungi from plant tissues requires a stringent surface sterilization process to eliminate epiphytic microorganisms.

Workflow for Endophytic Fungus Isolation

Surface Sterilization Protocol:

A generalized but effective protocol for surface sterilization of mangrove plant tissues involves sequential immersion in:

-

70-75% Ethanol for 1 minute.

-

Sodium hypochlorite (B82951) solution (typically 2-5%) for 3-5 minutes.

-

70-75% Ethanol for 30 seconds.

-

Followed by several rinses in sterile distilled water.

The sterilized plant segments are then placed on a suitable growth medium, such as Potato Dextrose Agar (PDA), and incubated at approximately 28°C until fungal hyphae emerge from the tissue. These hyphae are then subcultured to obtain a pure isolate.

Fermentation for this compound Production

Both solid-state and submerged fermentation can be employed for the production of secondary metabolites by Penicillium and Talaromyces species. While the specific medium for Penicillium sp. JP-1 to produce this compound is not explicitly detailed in the initial reports, a general approach using solid-state fermentation on a rice medium is common for polyketide production in these genera.

Solid-State Fermentation Protocol:

| Parameter | Condition |

| Substrate | Rice |

| Moisture Content | Typically adjusted by adding an equal weight of water (e.g., 100g rice with 100mL water) |

| Sterilization | Autoclaving |

| Inoculation | Inoculation with a seed culture of the fungus |

| Incubation Temperature | 25-28°C |

| Incubation Time | 2-4 weeks |

Extraction and Purification of this compound

The extraction of polyketides from solid-state fermentation cultures typically involves the use of organic solvents.

Extraction and Purification Workflow

The crude extract obtained after solvent extraction and concentration is then subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel and Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biosynthesis of this compound

This compound belongs to the phenalenone class of polyketides. The biosynthesis of phenalenones in fungi originates from the polyketide pathway. A heptaketide precursor is believed to undergo a series of cyclization and modification reactions to form the core phenalenone structure.

Proposed General Biosynthetic Pathway for Phenalenones

The specific tailoring enzymes, such as oxygenases and demethylases, involved in the final steps leading to this compound from the core phenalenone structure are yet to be fully elucidated. The identification and characterization of the biosynthetic gene cluster responsible for its production in Penicillium sp. JP-1 or Talaromyces stipitatus would provide definitive insights into its formation.

Quantitative Data

Future Outlook

The discovery of this compound from an endophytic fungus highlights the immense potential of these microorganisms as a source of novel, bioactive compounds for drug discovery. Further research is warranted to fully characterize the biosynthetic pathway of this molecule, which could open avenues for its biotechnological production through metabolic engineering. Moreover, a systematic screening of other endophytic fungi from unique ecological niches may lead to the discovery of new analogs of FR-901235 with improved therapeutic properties.

References

Unveiling 9-Demethyl FR-901235: A Technical Guide to its Immunomodulatory Core

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of 9-Demethyl FR-901235, a compound of significant interest in the field of immunomodulation. As the demethylated derivative of the known immunomodulator FR-901235, this molecule holds promise for therapeutic applications by influencing the intricate processes of the immune system. This document outlines its mechanism of action, supported by quantitative data from related compounds, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it is proposed to modulate.

Core Concept: A Spliceosome Inhibitor with Immunomodulatory Potential

This compound belongs to a family of natural products that includes its parent compound, FR-901235, and the well-characterized splicing inhibitor, Spliceostatin A. The fundamental mechanism of action of these compounds lies in their ability to target the SF3b subcomplex of the spliceosome, a critical component of the cellular machinery responsible for pre-mRNA splicing. By interfering with the splicing process, these molecules can profoundly alter the landscape of protein expression within a cell, leading to a cascade of downstream effects.

The immunomodulatory properties of this class of compounds stem from their ability to modulate the expression of key genes involved in both innate and adaptive immunity. This includes the regulation of cytokine production, lymphocyte proliferation, and the mounting of delayed-type hypersensitivity responses.

Quantitative Data on Related Immunomodulatory Splicing Inhibitors

While specific quantitative data for this compound's immunomodulatory activity is not extensively available in public literature, data from its parent compound, FR-901235, and the related compound FR-901464 (a precursor to Spliceostatin A) provide valuable insights into the potential potency of this class of molecules.

| Compound | Assay | Cell Line/Model | IC50 / EC50 | Reference |

| FR-901235 | Restoration of Mitogen-Induced Lymphocyte Proliferation (Concanavalin A) | Mouse Splenocytes | 1-100 ng/mL (Restorative Effect) | [1] |

| FR-901464 | Cytotoxicity | P388 (Murine Leukemia) | 0.6 nM | [1] |

| FR-901464 | Cytotoxicity | L1210 (Murine Leukemia) | 0.7 nM | [1] |

| FR-901464 | Cytotoxicity | KB (Human Epidermoid Carcinoma) | 1.0 nM | [1] |

Key Signaling Pathways

The immunomodulatory effects of this compound and its analogs are believed to be mediated through the disruption of normal splicing of pre-mRNAs for key signaling molecules in immune cells. This can lead to the downregulation of pro-inflammatory signals and the upregulation of anti-inflammatory factors.

Toll-like Receptor (TLR) Signaling

Splicing inhibitors have been shown to impact TLR signaling, a cornerstone of the innate immune response. By altering the splicing of components like MyD88, IRAKs, and TRAF6, these compounds can dampen the inflammatory cascade initiated by pathogen-associated molecular patterns (PAMPs).

References

Methodological & Application

Application Notes and Protocols for 9-Demethyl FR-901235 Cell-Based Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Demethyl FR-901235 is a derivative of the natural product FR-901235, an immunomodulator with reported antitumor activity.[1] While direct studies on this compound are limited, its parent compound and related molecules, such as spliceostatin A and pladienolide B, are known to target the spliceosome, a critical cellular machine responsible for pre-mRNA splicing.[2][3][4] These compounds specifically bind to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP), a key component of the spliceosome.[2] Inhibition of SF3b function leads to widespread disruption of pre-mRNA splicing, often resulting in intron retention or exon skipping, which can trigger cell cycle arrest and apoptosis in cancer cells. This application note provides a detailed protocol for a cell-based assay to characterize the activity of this compound by assessing its impact on pre-mRNA splicing and cell viability.

Signaling Pathway

The spliceosome is a large and dynamic molecular complex that catalyzes the removal of introns from pre-mRNA transcripts. The process begins with the recognition of the 5' splice site and the branch point sequence within the intron by the U1 and U2 snRNPs, respectively. SF3b, a component of the U2 snRNP, is crucial for the stable association of the U2 snRNP with the pre-mRNA. Inhibitors like pladienolide B and spliceostatin A bind to SF3b, preventing the proper assembly of the spliceosome and stalling it at an early stage. This inhibition leads to the accumulation of unspliced or aberrantly spliced mRNA, which can result in the production of non-functional proteins or trigger nonsense-mediated decay. The cellular stress caused by widespread splicing defects can activate apoptotic pathways, leading to cancer cell death.

Experimental Protocols

This section details the protocols for assessing the effects of this compound on cancer cell lines.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, A549, or SKOV3)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Splicing Analysis

Objective: To quantify the effect of this compound on pre-mRNA splicing by measuring the levels of unspliced transcripts.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix

-

Primers for a target gene (e.g., MCL1, which is known to be affected by spliceosome inhibitors) and a housekeeping gene (e.g., GAPDH). Design one primer pair that amplifies the spliced mRNA (spanning an exon-exon junction) and another pair where one primer is in an intron and the other in an exon to detect unspliced pre-mRNA.

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with various concentrations of this compound for 6-24 hours.

-

Isolate total RNA using a commercial RNA extraction kit.

-

Synthesize cDNA using a reverse transcription kit.

-

Perform qPCR using primers for spliced and unspliced transcripts of the target gene and the housekeeping gene.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in unspliced pre-mRNA levels.

Experimental Workflow

Data Presentation

The following tables present illustrative quantitative data based on the expected activity of a potent spliceosome inhibitor.

Table 1: Effect of this compound on Cell Viability

| Concentration (nM) | Cell Viability (% of Control) |

| 0 (Vehicle) | 100 |

| 1 | 95 |

| 10 | 75 |

| 50 | 40 |

| 100 | 20 |

| 500 | 5 |

Table 2: Relative Quantification of Unspliced MCL1 pre-mRNA

| Concentration (nM) | Fold Change in Unspliced MCL1 pre-mRNA |

| 0 (Vehicle) | 1.0 |

| 10 | 2.5 |

| 50 | 8.0 |

| 100 | 15.0 |

Conclusion

This application note provides a comprehensive framework for a cell-based assay to characterize the activity of this compound as a potential spliceosome inhibitor. The described protocols for cell viability and qRT-PCR analysis of splicing will enable researchers to determine the compound's potency and mechanism of action. The provided data tables and diagrams serve as a guide for data presentation and understanding the underlying biological pathways. Further experiments, such as RNA sequencing for a global analysis of splicing changes and apoptosis assays, can provide a more in-depth characterization of this compound's cellular effects.

References

- 1. Coherence between Cellular Responses and in Vitro Splicing Inhibition for the Anti-tumor Drug Pladienolide B and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Modulation of RNA splicing associated with Wnt signaling pathway using FD-895 and pladienolide B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]

Application Notes and Protocols for In Vivo Experimental Design of 9-Demethyl FR-901235 and Other Spliceosome Modulators

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a comprehensive guide for the in vivo experimental design and application of 9-Demethyl FR-901235, a derivative of the immunomodulator FR-901235 with reported antitumor activity.[1] Due to the limited specific in vivo data available for this compound, this guide draws upon established methodologies and data from analogous spliceosome inhibitors that target the SF3B1 subunit, a key component of the spliceosome machinery.[2][3][4] Inhibition of SF3B1 disrupts pre-mRNA splicing, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.[2] These protocols and notes are intended to serve as a foundational resource for researchers designing preclinical in vivo studies to evaluate the efficacy and mechanism of action of this compound and other related compounds.

Mechanism of Action: Targeting the Spliceosome

This compound and its analogs are believed to exert their antitumor effects by modulating the spliceosome, a large ribonucleoprotein complex responsible for pre-mRNA splicing. The primary target of many such compounds is the SF3B1 protein, a core component of the U2 snRNP. By binding to SF3B1, these inhibitors interfere with the early stages of spliceosome assembly, leading to the accumulation of unspliced pre-mRNA, inhibition of protein translation, and ultimately, cell cycle arrest and apoptosis.

Signaling Pathway Diagram

Caption: Inhibition of the SF3B1 subunit of the spliceosome by compounds like this compound.

Data Presentation: In Vivo Efficacy of Spliceosome Inhibitors

The following tables summarize quantitative data from in vivo studies of various spliceosome inhibitors, which can be used as a reference for designing experiments with this compound.

Table 1: Antitumor Efficacy of Spliceosome Inhibitors in Xenograft Models

| Compound | Cancer Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| E7107 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Mouse | Not Specified | Significant reduction in tumor burden | |

| H3B-8800 | Spliceosome-mutant cancers (e.g., SF3B1 K700E) | Mouse | Orally available | Preferential inhibition of tumor growth | |

| Compound 5 (Synthetic) | Not Specified | Mouse | Not Specified | Demonstrated antitumor efficacy | |

| Pladienolide B | Glioblastoma | Mouse | Not Specified | Reduction in tumor initiation and progression |

Table 2: Survival Benefit of Spliceosome Inhibitors in In Vivo Models

| Compound | Cancer Type | Animal Model | Treatment | Outcome | Reference |

| E7107 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Mouse | E7107 vs. Vehicle | Prolonged mouse survival | |

| E7107 | NALM-6 (B-cell line) with SF3B1-K700E | Mouse | E7107 Treatment | Increased overall survival | |

| Pladienolide B | Glioblastoma | Mouse | SF3B1 Blockade | Prolonged survival |

Experimental Protocols

Protocol 1: Xenograft Tumor Model for Efficacy Assessment

This protocol describes a general workflow for evaluating the antitumor activity of a test compound, such as this compound, in a subcutaneous xenograft model.

Experimental Workflow Diagram

Caption: A typical workflow for an in vivo xenograft study.

Materials:

-

Cancer cell line of interest (e.g., with or without SF3B1 mutations)

-

Immunocompromised mice (e.g., SCID, NOD/SCID, or nude mice)

-

This compound (or other test compound)

-

Vehicle control (e.g., saline, DMSO, corn oil)

-

Positive control (optional, e.g., a known anticancer drug)

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Cell Culture: Culture the selected cancer cell line under appropriate conditions to achieve the required number of cells for inoculation.

-

Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the start of the experiment.

-

Cell Inoculation: Subcutaneously inject a suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or media) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration:

-

Prepare the test compound and vehicle control at the desired concentrations.

-

Administer the treatments to the respective groups according to the planned schedule (e.g., daily, twice weekly), route (e.g., intraperitoneal, oral gavage), and dose.

-

-

Monitoring:

-

Continue to measure tumor volume and body weight regularly.

-

Observe the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

-

Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, after a fixed duration of treatment, or if significant toxicity is observed.

-

Data Analysis:

-

Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Analyze survival data using Kaplan-Meier curves.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Protocol 2: Pharmacodynamic (PD) Marker Analysis

This protocol outlines the steps to assess the in vivo mechanism of action of the test compound by analyzing changes in downstream biomarkers.

Procedure:

-

Tissue Collection: At the end of the efficacy study, or at specific time points during treatment, collect tumor tissues and other relevant organs from a subset of animals in each group.

-

RNA Extraction and Analysis:

-

Extract total RNA from the collected tumor tissues.

-

Perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the expression levels of unspliced and spliced forms of specific pre-mRNAs known to be affected by spliceosome inhibition.

-

-

Protein Extraction and Western Blotting:

-

Extract total protein from tumor tissues.

-

Perform Western blot analysis to measure the levels of proteins involved in apoptosis (e.g., cleaved PARP, Caspase-3) and cell cycle regulation (e.g., p21, Cyclin B1).

-

Toxicity Assessment:

A preliminary toxicity study is crucial to determine the maximum tolerated dose (MTD) of this compound. This involves administering escalating doses of the compound to non-tumor-bearing mice and monitoring for signs of toxicity, including:

-

Body weight loss

-

Changes in food and water consumption

-

Clinical signs of distress

-

Complete blood counts (CBC)

-

Serum chemistry panels

-

Histopathological analysis of major organs at the end of the study.